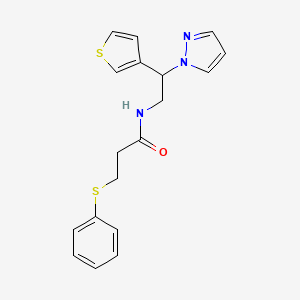

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(phenylthio)propanamide

Description

This compound features a propanamide backbone substituted with a phenylthio group at position 3, a thiophen-3-yl moiety, and a 1H-pyrazol-1-yl group at the ethyl side chain. Its structural complexity combines aromatic heterocycles (pyrazole and thiophene) with a sulfur-linked phenyl group, which may influence electronic properties, solubility, and biological activity. The pyrazole and thiophene rings contribute to π-π stacking and hydrogen-bonding interactions, while the phenylthio group enhances lipophilicity and metabolic stability compared to oxygen-based linkages.

Properties

IUPAC Name |

3-phenylsulfanyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3OS2/c22-18(8-12-24-16-5-2-1-3-6-16)19-13-17(15-7-11-23-14-15)21-10-4-9-20-21/h1-7,9-11,14,17H,8,12-13H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCUIBMGQOXQFMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCC(=O)NCC(C2=CSC=C2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring, followed by the introduction of the thiophene and phenylthio groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions can help in scaling up the synthesis while maintaining the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(phenylthio)propanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. Compounds with similar structural motifs have demonstrated effectiveness against various viruses, including HIV and influenza. For instance, pyrazole derivatives have been shown to inhibit reverse transcriptase, making them candidates for HIV treatment . The specific application of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(phenylthio)propanamide in antiviral therapies is still under investigation, but its structural similarities to known antiviral agents suggest promising avenues for future research.

Anticancer Properties

The compound's unique structure may also contribute to anticancer properties. Pyrazole derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. A case study involving similar compounds indicated significant cytotoxic effects on various cancer cell lines, suggesting that this compound could exhibit comparable effects .

Enzyme Inhibition

Inhibition of specific enzymes is another area where this compound may find application. Research has shown that pyrazole-containing compounds can act as inhibitors against enzymes involved in cancer progression and viral replication. The ability of this compound to interact with these biological targets warrants further exploration .

Agricultural Applications

Pesticidal Activity

The structural features of this compound suggest potential applications in agriculture as a pesticide or herbicide. Compounds with similar thiophene and pyrazole structures have exhibited insecticidal and fungicidal properties. Studies indicate that these compounds can disrupt the biological processes of pests, leading to effective pest control strategies without harming beneficial organisms .

Plant Growth Regulation

Additionally, there is a growing interest in the use of such compounds as plant growth regulators. Their ability to modulate hormonal pathways in plants could enhance crop yields and resistance to environmental stressors. Further research into the specific mechanisms by which this compound affects plant physiology could yield valuable insights for agricultural biotechnology .

Materials Science

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for developing novel materials with enhanced properties. The compound's chemical structure can confer unique thermal and mechanical properties to polymers, making them suitable for applications in coatings, adhesives, and composites .

Nanotechnology

In nanotechnology, the compound may serve as a precursor for synthesizing nanoparticles with tailored functionalities. Its ability to form stable complexes with metals could facilitate the development of nanomaterials for electronic or catalytic applications .

Case Studies

Mechanism of Action

The mechanism of action of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical structural and functional differences between the target compound and its analogs:

Biological Activity

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(phenylthio)propanamide is a complex organic compound characterized by the presence of a pyrazole ring, a thiophene ring, and a phenylthio group. This combination of heterocycles has been associated with various biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is . The compound's structure allows for diverse interactions within biological systems, including enzyme inhibition and receptor modulation.

1. Antimicrobial Activity

Compounds containing pyrazole and thiophene moieties have demonstrated significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound exhibit activity against various bacterial strains, including E. coli and Staphylococcus aureus .

2. Anti-inflammatory Effects

Research indicates that pyrazole derivatives can act as anti-inflammatory agents. In vitro studies have shown that certain compounds reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 . The mechanism often involves inhibition of cyclooxygenase (COX) enzymes or modulation of nuclear factor kappa B (NF-kB) signaling pathways.

3. Anticancer Potential

The anticancer activity of pyrazole-based compounds has been explored extensively. For example, some derivatives have shown cytotoxic effects on cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest . The phenylthio group may enhance the compound's ability to penetrate cellular membranes, facilitating its therapeutic effects.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory processes or cancer progression.

- Receptor Modulation: Interaction with various receptors could lead to altered signaling pathways that promote therapeutic effects.

Case Studies

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several pyrazole derivatives against common pathogens. Among them, a derivative structurally similar to this compound exhibited significant inhibition against Bacillus subtilis and Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL .

Study 2: Anti-inflammatory Activity

In a study assessing anti-inflammatory properties, compounds were tested in carrageenan-induced edema models. The results indicated that the tested pyrazole derivatives significantly reduced paw swelling compared to control groups, suggesting potent anti-inflammatory effects .

Data Tables

| Biological Activity | Compound Structure | IC50/Effect |

|---|---|---|

| Antimicrobial | Pyrazole-Thiophene | MIC: 10 µg/mL |

| Anti-inflammatory | Pyrazole Derivative | % Inhibition: 85% at 10 µM |

| Anticancer | Pyrazole-Thiophene | IC50: 15 µM in MCF7 cells |

Q & A

Q. What are the optimal synthetic routes for N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(phenylthio)propanamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitution and coupling reactions. For example, analogous compounds with pyrazole and thiophene moieties are synthesized via condensation of cyanoacetamide derivatives with hydrazine hydrate, followed by alkylation or arylthio group introduction (e.g., using phenylthiol in DMF with K₂CO₃ as a base) . Yield optimization (60–64% in similar syntheses) depends on temperature control (80–100°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents . Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the target compound .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the pyrazole NH proton (δ 10–12 ppm), thiophene aromatic protons (δ 7.2–7.8 ppm), and phenylthio group protons (δ 6.5–7.5 ppm). Coupling patterns (e.g., pyrazole C-H and thiophene protons) aid in confirming substitution positions .

- IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and thioether C-S (~650 cm⁻¹) validate functional groups .

- MS : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the molecular formula .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX refinement resolve structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) enables precise determination of bond lengths, angles, and stereochemistry. For example, the pyrazole-thiophene dihedral angle and phenylthio group orientation can be resolved to ±0.01 Å accuracy. SHELX's robust algorithms handle twinning and high-resolution data, critical for validating complex substituent arrangements . Data collection at low temperatures (100 K) minimizes thermal motion artifacts .

Q. What strategies address discrepancies in NMR data between synthetic batches, particularly for stereoisomers or polymorphs?

- Methodological Answer :

- Dynamic NMR (DNMR) : Detects slow conformational exchanges (e.g., restricted rotation in amide bonds) by variable-temperature studies .

- Crystallographic Validation : Comparing NMR data with X-ray structures identifies polymorphic forms or stereochemical mismatches .

- HPLC Chiral Separation : Resolves enantiomers using chiral stationary phases (e.g., cellulose-based columns) if asymmetric centers are present .

Q. How can computational modeling predict the compound's reactivity for derivatization (e.g., thioether oxidation or pyrazole alkylation)?

- Methodological Answer : DFT calculations (e.g., Gaussian 09) simulate reaction pathways. For instance:

- Thioether Oxidation : Calculate activation energies for S→SO or SO₂ formation using transition-state models .

- Pyrazole Alkylation : Assess nucleophilic attack feasibility at pyrazole N-1 using Fukui indices .

Experimental validation via LC-MS monitors reaction intermediates .

Data Contradiction Analysis

Q. How to reconcile conflicting biological activity data across studies, such as varying IC₅₀ values in enzyme inhibition assays?

- Methodological Answer :

- Assay Standardization : Control variables like buffer pH, ATP concentration (for kinase assays), and incubation time .

- Structural Confirmation : Verify compound purity (≥95% by HPLC) to rule out impurities affecting activity .

- Docking Studies : Use AutoDock Vina to compare binding modes across isoforms (e.g., kinase mutants) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.